molecular formula C8H4FN3 B1459925 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260385-63-4

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B1459925
CAS No.: 1260385-63-4
M. Wt: 161.14 g/mol
InChI Key: JMMCIEBXLSALHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a chemical compound with the linear formula C8H5FN2O . It has a molecular weight of 164.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5FN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Heterocyclic Compounds in Kinase Inhibition

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a compound that belongs to the class of heterocyclic compounds, a group extensively explored for the design of kinase inhibitors. Heterocycles like pyrazolo[3,4-b]pyridine, sharing similarity with pyrrolo[2,3-b]pyridine, have shown versatility in interacting with kinases through multiple binding modes. This scaffold is pivotal in kinase inhibitor design due to its ability to form hydrogen bonds and other key interactions within the kinase pocket, offering potency and selectivity. Its utility spans a wide range of kinase targets, evidenced by numerous patents from various companies and universities, highlighting its importance in therapeutic research and development (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

Pyrrolidine, another nitrogen-containing heterocycle, demonstrates the significance of such scaffolds in medicinal chemistry, including their derivatives like pyrrolizines and pyrrolidine-2,5-diones. These compounds are key in developing treatments for human diseases, leveraging their stereochemistry and the ability to cover three-dimensional space efficiently. The pyrrolidine ring, due to its sp3-hybridization and pseudorotation, enables effective pharmacophore exploration, contributing to the stereochemistry of molecules and enhancing drug candidates' biological profiles. This underlines the broader relevance of heterocyclic compounds in drug discovery, offering insights into designing new compounds with varied biological activities (Li Petri et al., 2021).

Fluorinated Compounds in Environmental Safety

Fluorinated alternatives to persistent organic pollutants (POPs), such as per- and polyfluoroalkyl substances (PFASs), have been investigated for their environmental impact and potential as safer alternatives. These novel fluorinated compounds, including alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA), are dominant pollutants and pose systemic multiple organ toxicities. Despite their intended role as safer replacements, these fluorinated alternatives exhibit comparable or even more serious potential toxicity than legacy PFASs, necessitating further toxicological studies. This highlights the environmental and health risks associated with certain fluorinated compounds, underscoring the need for careful assessment and development of truly safe alternatives (Wang et al., 2019).

Safety and Hazards

The safety information for “6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMCIEBXLSALHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 4
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 5
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 6
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.